
5-(Cyclopropylmethoxy)picolinaldehyde:
Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:

5-

(Cyclopropylmethoxy)picolinaldeh

yde

CAS No.: 1502637-39-9

Cat. No.: B1470523

Get Quote

Executive Summary
5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1502637-39-9) is a specialized heterocyclic

building block utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and

GPCR ligands.[1] Structurally, it combines a reactive pyridine-2-carboxaldehyde core with a

lipophilic cyclopropylmethoxy ether tail. This dual functionality dictates its safety profile: the

aldehyde moiety presents oxidation risks and electrophilic reactivity, while the pyridine ring

contributes to potential skin and eye irritation.

This guide synthesizes safety data, physicochemical properties, and expert handling protocols

to ensure the integrity of this intermediate during drug development workflows.

Chemical Identity & Physicochemical Profile[3][4][5][6]
[7]
The following data establishes the baseline identity for verification and quality control.
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Parameter Technical Specification

Chemical Name
5-(Cyclopropylmethoxy)pyridine-2-

carboxaldehyde

Common Name 5-(Cyclopropylmethoxy)picolinaldehyde

CAS Number 1502637-39-9

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

Structural Features
Pyridine ring, 2-formyl group (aldehyde), 5-

cyclopropylmethoxy ether

Physical State
Pale yellow to brown oil or low-melting solid

(dependent on purity)

Solubility
Soluble in DCM, EtOAc, MeOH, DMSO;

Sparingly soluble in water

Stability
Air and Light Sensitive (Oxidizes to carboxylic

acid)

Hazard Identification & Safety Assessment
As a Senior Application Scientist, I interpret the hazards not just as codes, but as

consequences of the molecular structure. The aldehyde group at the 2-position is highly

susceptible to autoxidation and nucleophilic attack, necessitating strict exposure controls.

GHS Classification (Derived from Analogous Picolinaldehydes)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.
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Functional Group Hazard Analysis
Aldehyde Moiety: The primary source of instability. Exposure to atmospheric oxygen

converts the aldehyde to the corresponding picolinic acid derivative, altering stoichiometry in

downstream reactions. It is also an electrophile capable of binding to protein residues,

leading to sensitization.

Pyridine Ring: Contributes to the basicity and potential for mucous membrane irritation.

Cyclopropylmethoxy Group: Increases lipophilicity, potentially enhancing dermal absorption

compared to unsubstituted picolinaldehyde.

Handling, Storage, & Stability Protocol
The purity of 5-(Cyclopropylmethoxy)picolinaldehyde is critical for reproducible SAR

(Structure-Activity Relationship) studies. The following decision tree outlines the storage logic.

DOT Diagram 1: Storage & Handling Logic
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Figure 1: Decision matrix for maintaining compound integrity. The aldehyde functionality

requires strict exclusion of oxygen during storage.

Protocol Standards
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Inert Atmosphere: Always store under Argon or Nitrogen. The 2-formyl group is activated by

the pyridine ring, making it more prone to oxidation than simple benzaldehydes.

Temperature: Store at 2–8°C for short term; -20°C for long term to inhibit disproportionation

or oxidation.

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent

leaching.

Emergency Response (First Aid)
Eye Contact: Immediately flush with active running water for at least 15 minutes. The

pyridine base can cause corneal damage if not neutralized/removed. Seek medical attention.

Skin Contact: Wash with soap and water. Lipophilic nature suggests potential for absorption;

monitor for systemic signs of pyridine toxicity (nausea, dizziness).

Inhalation: Move to fresh air. If respiratory irritation (H335) persists, administer oxygen.

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible

materials (sawdust) as aldehydes can lower the flash point of mixtures.

Application Context: Synthetic Workflows
In drug discovery, this compound is most frequently used in Reductive Amination or

Knoevenagel Condensation reactions. Below is a self-validating workflow for Reductive

Amination, designed to minimize side reactions (dimerization).

Technical Insight
The nitrogen in the pyridine ring can act as an internal base, potentially accelerating the

formation of the imine intermediate but also catalyzing aldol-type side reactions if the pH is not

controlled.

DOT Diagram 2: Reductive Amination Workflow
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Figure 2: Optimized synthetic workflow for reductive amination. Using drying agents (MgSO4)

during imine formation shifts the equilibrium forward, crucial for steric hindered aldehydes.

Experimental Best Practices
Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the aldehyde to ensure

complete consumption of the unstable aldehyde.

Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ to prevent

reduction of the aldehyde before imine formation is complete [1].

Monitoring: Monitor the disappearance of the aldehyde peak (CHO signal ~10.0 ppm in ¹H

NMR) before adding the reducing agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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